3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline
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Overview
Description
3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is a complex organic compound that features a quinoline moiety attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 3,4-dimethylaniline with quinoline-2-carbaldehyde. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states
Reduction: Hydrogenated quinoline compounds
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The specific mechanism of action for 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is not well-documented. compounds with similar structures often interact with biological targets through binding to specific receptors or enzymes, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline moiety but lacks the aniline derivative.
3,4-Dimethylaniline: Contains the aniline structure but without the quinoline attachment.
Quinoline-2-carbaldehyde: A precursor in the synthesis of 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline.
Uniqueness
This compound is unique due to the combination of the quinoline and aniline moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88346-85-4 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C18H16N2/c1-13-7-9-16(11-14(13)2)19-12-17-10-8-15-5-3-4-6-18(15)20-17/h3-12H,1-2H3 |
InChI Key |
YGBURENYSBRNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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